molecular formula C17H15ClO6 B194194 Dehydrogriseofulvin CAS No. 3573-90-8

Dehydrogriseofulvin

Cat. No. B194194
CAS RN: 3573-90-8
M. Wt: 350.7 g/mol
InChI Key: ISLYVROQSJYFAZ-KRWDZBQOSA-N
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Description

Dehydrogriseofulvin is a derivative of griseofulvin , which is an antifungal polyketide metabolite produced mainly by ascomycetes . Griseofulvin has been used in treating dermatophyte infections and has gained increasing interest for multifunctional applications due to its potential to disrupt mitosis and cell division in human cancer cells and arrest hepatitis C virus replication .


Synthesis Analysis

Griseofulvin is a polyketide derived from acetyl and malonyl CoA precursor molecules to form dehydrogriseofulvin . The A-B-C ring structures of griseofulvin were first discovered by oxidative degradation . The biosynthesis of griseofulvin illustrates the involvement of electrophilic aromatic substitution and oxidative coupling in the transformation of a poly-β-ketomethylene chain into a functionally and skeletally complex acetogenin .


Molecular Structure Analysis

The molecular formula of Dehydrogriseofulvin is C17H15ClO6 . It is derived from griseofulvin, which is a polyketide derived from acetyl and malonyl CoA precursor molecules .


Chemical Reactions Analysis

The biosynthesis of griseofulvin involves electrophilic aromatic substitution and oxidative coupling in the transformation of a poly-β-ketomethylene chain into a functionally and skeletally complex acetogenin . A ferricyanide-induced oxidative coupling of griseophenone A to dehydrogriseofulvin was exploited in a biomimetic total synthesis of racemic griseofulvin .


Physical And Chemical Properties Analysis

Dehydrogriseofulvin has a molecular weight of 350.75000, a density of 1.41g/cm3, and a boiling point of 578.8ºC at 760mmHg .

Scientific Research Applications

Chemical Transformations and Mechanisms

  • Ring Opening and Epimerisation Studies : A study by Kyburz, Würsch, and Brossi (1962) investigated the conversion of (−)-Dehydrogriseofulvin to diphenylether derivatives through the action of base or acid, exploring the mechanism of the basic ring opening reaction using 14C labelled methanol (Kyburz, Würsch, & Brossi, 1962).

Stereochemistry and Enzymatic Transformations

  • Stereochemistry of Hydrogenation : Oda and Sato (1985) prepared a cell-free system from Streptomyces cinereocrocatus that transforms (-)-dehydrogriseofulvin to (+)-griseofulvin, analyzing the stereochemistry of hydrogenation via 400 MHz proton nuclear magnetic resonance (Oda & Sato, 1985).
  • Microbial Transformation Studies : Sato et al. (1981) explored the stereochemical course of microbial transformation of dehydrogriseofulvin by various Streptomyces species, using nuclear magnetic resonance spectroscopy (Sato, Oda, & Saitǒ, 1981).

Biosynthesis and Natural Product Studies

  • Biosynthesis and Microbial Transformation : In 1995, Sato conducted a study on the biosynthesis of griseofulvin and microbial transformation of dehydrogriseofulvin derivatives, providing insights from 2H-NMR spectroscopy (Sato, 1995).
  • Mass Spectrometry Mapping : Sica et al. (2016) employed mass spectrometry mapping to study the biosynthesis of griseofulvin in situ in a fungal culture of Xylariaceae family, analyzing its unique characteristics and interactions with competing species (Sica et al., 2016).

Pharmaceutical Formulations and Applications

  • Solid Dispersion Studies : Cutrignelli et al. (2011) investigated the characteristics affecting the dissolution efficiency of Griseofulvin containing blends, using partial least squares regression analysis to correlate various parameters with dissolution efficiency (Cutrignelli et al., 2011).
  • Taste Masking Applications : Juluri et al. (2016) explored the potential of Kleptose Linecaps DE17 in masking the taste of griseofulvin using hot melt extrusion, focusing on the processability and sensory evaluation (Juluri et al., 2016).

Safety And Hazards

When handling Dehydrogriseofulvin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Griseofulvin and its derivatives, including Dehydrogriseofulvin, have gained increasing interest for multifunctional applications due to their potential to disrupt mitosis and cell division in human cancer cells and arrest hepatitis C virus replication . These findings imply the repurposing potentials of the FDA-approved drug griseofulvin in designing and developing novel therapeutic interventions .

properties

IUPAC Name

(2S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexa-2,5-diene]-1',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h5-7H,1-4H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLYVROQSJYFAZ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00957141
Record name 7-Chloro-2',4,6-trimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-3,4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydrogriseofulvin

CAS RN

3573-90-8
Record name (-)-Dehydrogriseofulvin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3573-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydrogriseofulvin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003573908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-2',4,6-trimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-3,4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-DEHYDROGRISEOFULVIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S5ET7TN92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
250
Citations
Y Sato, T Oda, H Saitô - Chemical and Pharmaceutical Bulletin, 1981 - jstage.jst.go.jp
To elueidate the stereochemical course of the microbial transformation of (+)-dehydrogriseofulvin (DGF) by Streptomyces species,(+)-[5'-2 H] DGF, which was obtained by …
Number of citations: 9 www.jstage.jst.go.jp
T Oda, Y SATo - Chemical and pharmaceutical bulletin, 1985 - jstage.jst.go.jp
To elucidate the stereochemistry of the hydrogenation of (—)-dehydrogriseofulvin (la) to (+)-griseofulvin (3a) by Streptomyces cinereocrocatus, we have prepared from the …
Number of citations: 7 www.jstage.jst.go.jp
CM Harris, JS Roberson, TM Harris - Journal of the American …, 1976 - ACS Publications
… 2 to give dehydrogriseofulvin but in vivo confirmation of this process had not been obtained. Another possible precursor to dehydrogriseofulvin, normethyldehydrogriseofulvin (20), has …
Number of citations: 89 pubs.acs.org
AB Petersen, MH Rønnest, TO Larsen… - Chemical …, 2014 - ACS Publications
… The formation of the spiro center was completed by a radical reaction using potassium hexacyanoferrate(III) giving (±)-dehydrogriseofulvin 14. The final step was hydrogenation of 14 …
Number of citations: 128 pubs.acs.org
T ODA, Y SUEYOSHI, K HIROTA… - Chemical and …, 1988 - jstage.jst.go.jp
The enzymatic hydrogenation of 5'-formylgriseofulvin(3a) with a cell-free system of Streptomyces cinereocrocatus afforded 5'ƒ¿-hydroxymethylgriseofulvin(4a). The structure of 4a was …
Number of citations: 2 www.jstage.jst.go.jp
T Oda, Y Sato - Chemical and pharmaceutical bulletin, 1983 - jstage.jst.go.jp
… Comparison of the above results with those“) for (—)- and (+)-dehydrogriseofulvin (8 and 6) indicates that the microbial hydrogenation of dehydrogriseofulvin analogs by S. cinereo…
Number of citations: 6 www.jstage.jst.go.jp
JF Grove - Quarterly Reviews, Chemical Society, 1963 - pubs.rsc.org
… On elimination of the asymmetric 6’-centre some activity is retained and dehydrogriseofulvin (21) and the synthetic grisenone (43) showed typical (weak) griseofulvin-like activity. Grisan-…
Number of citations: 48 pubs.rsc.org
T Oda, Y Sato - Chemical and Pharmaceutical Bulletin, 1983 - jstage.jst.go.jp
… (~)~2’—demethoxy— dehydrogriseofulvin analogs. It was concluded that the modes of microbial transformation of dehydrogriseofulvin analogs are greatly influenced by the structure of …
Number of citations: 10 www.jstage.jst.go.jp
T Oda, Y Sato - Chemical and pharmaceutical bulletin, 1986 - jstage.jst.go.jp
The stereochemistry of reduced nicotinamide adenine dinucleotide phosphate (NADPH)-dependent hydrogenation was investigated by the conversion of (-)-dehydrogriseofulvin (1) to (+…
Number of citations: 5 www.jstage.jst.go.jp
Y Sato, T Oda, H Saitô - Journal of the Chemical Society, Chemical …, 1977 - pubs.rsc.org
… Summary 2H Nmr spectroscopy has been used to determine the stereochemistry of microbial hydrogenation of dehydrogriseofulvin to griseofulvin and microbial hydroxylation …
Number of citations: 14 pubs.rsc.org

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